molecular formula C12H15NO B3828938 N-[2-(1-methylcyclopropyl)phenyl]acetamide CAS No. 210297-38-4

N-[2-(1-methylcyclopropyl)phenyl]acetamide

Cat. No.: B3828938
CAS No.: 210297-38-4
M. Wt: 189.25 g/mol
InChI Key: ADSQGJFUYOSSMT-UHFFFAOYSA-N
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Description

N-[2-(1-Methylcyclopropyl)phenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted at the ortho-position with a 1-methylcyclopropyl group. The acetamide moiety (-NHCOCH₃) is attached to the aromatic ring, forming a planar structure that influences its physicochemical and biological properties. This compound is of interest due to its structural similarity to pharmacologically and agrochemically active acetamides, which often exhibit diverse applications such as anti-inflammatory, herbicidal, or synthetic intermediate roles .

Properties

IUPAC Name

N-[2-(1-methylcyclopropyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9(14)13-11-6-4-3-5-10(11)12(2)7-8-12/h3-6H,7-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSQGJFUYOSSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391899
Record name N-[2-(1-Methylcyclopropyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210297-38-4
Record name N-[2-(1-Methylcyclopropyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methylcyclopropyl)phenyl]acetamide typically involves the reaction of 2-(1-methylcyclopropyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-(1-methylcyclopropyl)aniline and acetic anhydride.

    Reaction Conditions: The reaction is usually conducted in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the reaction.

    Procedure: The starting materials are mixed and heated to a specific temperature, typically around 60-80°C, for several hours. The reaction mixture is then cooled, and the product is isolated through filtration or extraction techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methylcyclopropyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the phenyl ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-(1-methylcyclopropyl)phenyl]acetamide is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(1-methylcyclopropyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Compound Name Substituent on Phenyl Ring Molecular Formula Key Applications/Properties Reference
N-[2-(1-Methylcyclopropyl)phenyl]acetamide 1-Methylcyclopropyl C₁₂H₁₅NO Synthetic intermediate; potential bioactivity (inferred)
Nimesulide (N-(2-Phenoxyphenyl)acetamide) Phenoxy (-OPh) C₁₃H₁₂N₂O₅S Anti-inflammatory (COX-2 inhibitor)
Alachlor Chloro, methoxymethyl C₁₄H₂₀ClNO₂ Herbicide (chloroacetamide class)
2-[2-(1-Aminopropyl)phenoxy]-N-methylacetamide Phenoxy, aminopropyl C₁₂H₁₈N₂O₂ Intermediate (oil form; amine reactivity)
N-(2-(2-Oxopropyl)phenyl)acetamide 2-Oxopropyl (ketone) C₁₁H₁₃NO₂ Synthetic precursor for heterocycles
Key Observations:
  • Substituent Effects: The methylcyclopropyl group in the target compound provides steric hindrance and electron-donating effects, contrasting with the electron-withdrawing chloro group in alachlor or the hydrogen-bond-accepting ketone in N-(2-(2-oxopropyl)phenyl)acetamide . Phenoxy-substituted analogs (e.g., Nimesulide) exhibit enhanced anti-inflammatory activity due to COX-2 binding interactions, whereas methylcyclopropyl may confer metabolic stability or unique receptor affinity .

Physicochemical and Reactivity Differences

  • Solubility: The oil form of 2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide contrasts with the likely solid state of the target compound, reflecting differences in polar functional groups (amine vs. cyclopropane).
  • Reactivity :
    • Chloroacetamides (e.g., alachlor) undergo nucleophilic substitution, enabling herbicidal action . The absence of a chloro group in the target compound suggests alternative reactivity, possibly via cyclopropane ring-opening or acetamide hydrolysis.
    • Ketone-containing analogs (e.g., N-(2-(2-oxopropyl)phenyl)acetamide) are prone to condensation reactions, forming heterocycles like pyrazoles or pyrimidines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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